Evobrutinib - 1415823-73-2

Evobrutinib

Catalog Number: EVT-267968
CAS Number: 1415823-73-2
Molecular Formula: C25H27N5O2
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Evobrutinib is a highly selective, covalent, and orally bioavailable Bruton’s tyrosine kinase (BTK) inhibitor. [, , ] It is a second-generation BTK inhibitor [] currently in Phase III trials for the treatment of relapsing multiple sclerosis. [] It is also being investigated for its potential in treating other autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. [, , , , ] Evobrutinib's mechanism of action centers on its ability to irreversibly bind to BTK, thereby inhibiting its activity. [] This inhibition impacts various cellular processes, notably the B-cell receptor and Fc receptor signaling pathways, both of which play significant roles in immune responses. [, , ]

Future Directions
  • Optimizing Dosing Regimens: Further research is needed to establish optimal dosing regimens for various autoimmune diseases, considering factors such as food effects, ethnicity, and inter-individual variability in pharmacokinetics. [, ]
  • Investigating Long-Term Efficacy and Safety: As Evobrutinib progresses through clinical trials, long-term efficacy and safety assessments are crucial to evaluate its suitability as a chronic treatment option. [, ]
  • Investigating Combination Therapies: Combining Evobrutinib with other therapeutic agents could be investigated to enhance its efficacy or target specific aspects of disease pathology. [, ]
  • Developing Personalized Treatment Strategies: Research into personalized medicine approaches could utilize Evobrutinib’s BTK-inhibiting properties to develop tailored treatment strategies based on individual patient characteristics and disease subtypes. []
  • Refining PET Imaging Applications: Ongoing research with [¹¹C]Evobrutinib could refine its use as a PET tracer, potentially enabling improved visualization of BTK in various disease models and facilitating the development of novel diagnostic and therapeutic strategies. [, ]

Dimethyl Fumarate (DMF)

Relevance: DMF served as an active comparator to evobrutinib in a Phase 2 clinical trial evaluating the efficacy and safety of evobrutinib in relapsing MS . The trial aimed to assess if evobrutinib could demonstrate superior efficacy compared to DMF in reducing MS disease activity.

Ibrutinib

Relevance: Ibrutinib represents the first-generation of BTK inhibitors and serves as a reference point for understanding the properties and potential of evobrutinib . While both are irreversible BTK inhibitors, evobrutinib was designed to possess improved selectivity for BTK compared to ibrutinib, potentially leading to an improved safety profile.

Acalabrutinib

Relevance: Acalabrutinib, along with zanubrutinib, represents the next generation of irreversible BTK inhibitors after ibrutinib . Comparing the clinical efficacy and safety profiles of these BTK inhibitors, including evobrutinib, is crucial for understanding their potential benefits and risks in treating various diseases.

Zanubrutinib

Relevance: Zanubrutinib, alongside acalabrutinib, represents the next generation of irreversible BTK inhibitors . Evaluating the clinical benefits and risks of these newer BTK inhibitors, including evobrutinib, is essential for optimizing treatment strategies for diseases like MS.

Evobrutinib-diol (M463-2, MSC2430422)

Compound Description: Evobrutinib-diol is a major, circulating metabolite of evobrutinib identified in a Phase 1 mass balance study in humans . Further research determined that only the (S)-enantiomer of evobrutinib-diol is the major metabolite.

Relevance: Understanding the metabolic fate of evobrutinib, including the formation and properties of evobrutinib-diol, is crucial for assessing its safety and pharmacokinetic profile. Studies showed that the (S)-enantiomer of evobrutinib-diol lacks relevant pharmacological activity and does not pose significant drug-drug interaction risks .

Hydroxyl-Evobrutinib (M13)

Compound Description: Hydroxyl-evobrutinib is a metabolite of evobrutinib formed through hydroxylation, a common metabolic reaction . The specific position of hydroxylation on the evobrutinib molecule requires further clarification.

Fenebrutinib (GDC-0853)

Relevance: Fenebrutinib represents an alternative approach to targeting BTK in MS and is currently in clinical development for this indication . Comparing the efficacy and safety profiles of fenebrutinib with irreversible BTK inhibitors like evobrutinib will provide valuable insights into the optimal strategies for BTK inhibition in MS and other autoimmune diseases.

Tolebrutinib

Relevance: Tolebrutinib, along with evobrutinib, represents the leading BTK inhibitors currently in Phase III clinical trials for relapsing and progressive MS . These trials will provide crucial data on the long-term efficacy and safety of tolebrutinib and evobrutinib, potentially establishing their place in the MS treatment landscape.

ONO/GS-4059 (Tirabrutinib)

Relevance: This compound was included in a study comparing the platelet inhibition profiles of various BTK inhibitors, including evobrutinib .

BGB-3111

Relevance: Like ONO/GS-4059, BGB-3111 was investigated alongside evobrutinib for its impact on platelet function, specifically GPVI-mediated platelet aggregation, which is relevant in the context of thrombosis .

Overview

Evobrutinib is a novel compound developed as an oral, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme involved in B-cell receptor signaling. This compound, identified by the code M2951, is designed to treat various autoimmune diseases and certain types of cancers by modulating B-cell activity. It was developed by Merck and has shown promise in clinical trials for conditions such as multiple sclerosis and rheumatoid arthritis .

Source and Classification

Evobrutinib belongs to the class of small-molecule inhibitors targeting BTK. Its classification as a covalent inhibitor distinguishes it from other BTK inhibitors, such as Ibrutinib, due to its higher selectivity and reduced off-target effects. This specificity is particularly beneficial in minimizing side effects associated with non-selective inhibition of BTK .

Synthesis Analysis

Methods and Technical Details

The synthesis of evobrutinib involves several key steps that utilize various chemical reactions. One prominent method includes the use of 11C-carbonylation for radiolabeling purposes, which allows for the incorporation of carbon-11 into the compound. This technique employs a palladium-catalyzed reaction that facilitates the formation of the desired product from precursors in a controlled environment. The process typically yields radiochemical outputs suitable for clinical applications, with efficiencies ranging from 3.3% to 12.8% .

In another synthesis pathway, evobrutinib is synthesized through a series of reactions involving the formation of key intermediates followed by cyclization and functional group modifications. The precise technical details involve optimizing reaction conditions, such as temperature, solvent choice, and catalyst selection to maximize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of evobrutinib can be represented by its chemical formula C19H21N4OC_{19}H_{21}N_{4}O. The compound features a complex arrangement that includes a pyrazolo[3,4-d]pyrimidin-4-amine core structure, which is essential for its biological activity against BTK. The specific stereochemistry and functional groups attached to this core are critical for its binding affinity and selectivity .

Structural Data

  • Molecular Weight: 321.40 g/mol
  • Melting Point: Not extensively documented but typically falls within standard ranges for similar compounds.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited water solubility.
Chemical Reactions Analysis

Reactions and Technical Details

Evobrutinib undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Nucleophilic Substitution: This reaction forms critical bonds between the pyrazolo core and substituents necessary for BTK inhibition.
  • Cyclization Reactions: These are crucial for establishing the bicyclic structure that contributes to the compound's potency.
  • Covalent Bond Formation: As a covalent inhibitor, evobrutinib forms stable bonds with cysteine residues in BTK, leading to irreversible inhibition.

Technical details regarding these reactions often involve specific conditions such as temperature control, pH adjustments, and the use of protective groups during synthesis to enhance yield .

Mechanism of Action

Process and Data

Evobrutinib exerts its therapeutic effects primarily through the irreversible inhibition of BTK. The mechanism involves:

  1. Binding to BTK: Evobrutinib covalently binds to a specific cysteine residue in the active site of BTK.
  2. Inhibition of B-cell Activation: By inhibiting BTK, evobrutinib disrupts downstream signaling pathways necessary for B-cell activation, proliferation, and survival.
  3. Reduction of Autoimmune Activity: This inhibition leads to decreased production of pro-inflammatory cytokines and antibodies by B-cells, thereby mitigating autoimmune responses.

Data from pharmacokinetic studies indicate that evobrutinib achieves significant occupancy at therapeutic doses, confirming its efficacy in modulating B-cell activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Evobrutinib is typically presented as a white to off-white solid.
  • Stability: The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain integrity.

Chemical Properties

  • pKa: The pKa values are relevant for understanding solubility and ionization at physiological pH.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, affecting absorption and distribution characteristics.

Relevant analyses include high-performance liquid chromatography (HPLC) methods used to quantify evobrutinib concentrations in biological samples during clinical studies .

Applications

Scientific Uses

Evobrutinib has significant potential applications in treating various autoimmune diseases such as:

  • Multiple Sclerosis: Clinical trials have demonstrated its efficacy in reducing relapse rates.
  • Rheumatoid Arthritis: It shows promise in managing symptoms by modulating immune responses.
  • B-cell Malignancies: Ongoing research explores its effectiveness against certain hematological cancers.

Moreover, evobrutinib's ability to selectively inhibit BTK positions it as a valuable tool in both clinical settings and research focused on B-cell biology and related pathologies .

Introduction to Bruton’s Tyrosine Kinase (BTK) and Its Role in Autoimmune Pathogenesis

BTK Signaling Pathways in Adaptive and Innate Immunity

Bruton's tyrosine kinase (BTK) is a non-receptor cytoplasmic kinase belonging to the Tec kinase family, serving as a critical signaling node in both adaptive and innate immunity. In B cells, BTK mediates signals downstream of the B-cell receptor (BCR), orchestrating maturation, proliferation, survival, antigen presentation, and differentiation into antibody-producing plasma cells [2]. The kinase activates phospholipase Cγ2 (PLCγ2), triggering calcium release and nuclear factor-κB (NF-κB) signaling, ultimately driving inflammatory gene expression [8]. Beyond B cells, BTK is expressed in myeloid lineage cells (monocytes, macrophages, microglia) where it regulates Fc receptor signaling pathways. This enables BTK to control phagocytosis, cytokine production (TNF-α, IL-6, IL-1β), and inflammatory mediator release [2] [8]. Microglial BTK activation is particularly relevant in neuroinflammatory contexts, promoting myelin phagocytosis and sustaining CNS-compartmentalized inflammation [2]. The dual role in adaptive B-cell responses and innate myeloid cell activation positions BTK as a master regulator of interconnected immunological cascades driving autoimmune pathology.

BTK as a Therapeutic Target in Autoimmune and Neurodegenerative Disorders

BTK inhibition offers a compelling strategy for modulating multiple immune cell populations implicated in autoimmune pathogenesis. Unlike B-cell depleting therapies (e.g., anti-CD20 antibodies), BTK inhibitors permit B-cell survival while attenuating their activation and inflammatory functions [2]. This approach preserves protective humoral immunity to a greater extent than depletion strategies. Crucially, small-molecule BTK inhibitors can penetrate the blood-brain barrier (BBB), reaching CNS-resident immune cells—microglia and border-associated macrophages—that contribute to neurodegenerative and neuroinflammatory processes [2]. In multiple sclerosis (MS), these cells drive "smoldering" inflammation associated with progressive tissue damage, which remains inadequately addressed by current disease-modifying therapies [2] [10]. BTK inhibition also targets osteoclasts (reducing bone erosion in rheumatoid arthritis) and mast cells (inhibiting anaphylaxis) [8], demonstrating therapeutic versatility across autoimmune and inflammatory conditions where dysregulated B-cell and myeloid cell activity converge.

Rationale for BTK Inhibition in Multiple Sclerosis (MS) and Related Diseases

The rationale for BTK inhibition in MS stems from compelling evidence linking B cells and myeloid cells to disease pathogenesis. While B-cell depletion therapies effectively reduce relapses in relapsing-remitting MS (RRMS), their impact on progressive disease forms and CNS-compartmentalized inflammation remains limited [2]. BTK inhibitors simultaneously target B cells (reducing antigen presentation, cytokine production) and microglia/macrophages (suppressing pro-inflammatory activation and myelin phagocytosis) [2] [10]. Preclinical MS models demonstrate that BTK inhibitors reduce leptomeningeal inflammation, microglial activation, and demyelination [2]. Crucially, BTK inhibitors cross the BBB, achieving pharmacologically relevant concentrations in the CNS parenchyma to modulate neuroinflammation directly [2]. This dual peripheral and central activity positions them to address both acute inflammatory activity (relapses) and chronic "smoldering" pathology driving disability progression—a significant unmet need in MS therapeutics. Similar rationales extend to systemic lupus erythematosus (SLE), where BTK inhibition targets autoreactive B cells and plasma cells, and rheumatoid arthritis (RA), where it impacts B cells and osteoclasts [6] [8].

Properties

CAS Number

1415823-73-2

Product Name

Evobrutinib

IUPAC Name

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29)

InChI Key

QUIWHXQETADMGN-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N

Solubility

Soluble in DMSO

Synonyms

Evobrutinib; M-2951; M 2951; M2951; MSC-2364447C; MSC 2364447C; MSC2364447C

Canonical SMILES

C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.